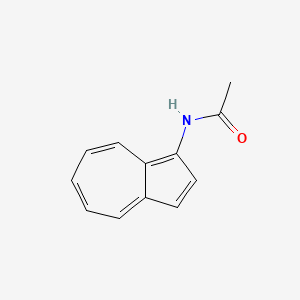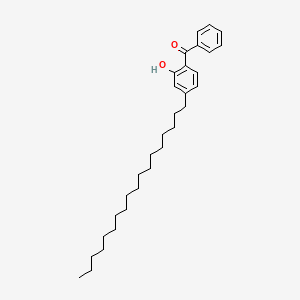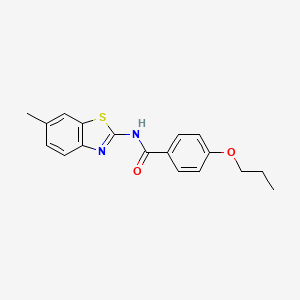
1-Acetamidoazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetamidoazulene is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and interesting biological properties Azulene itself is characterized by its deep blue color and non-benzenoid aromaticity, which distinguishes it from other hydrocarbons
Vorbereitungsmethoden
The synthesis of 1-Acetamidoazulene typically involves the acylation of azulene with acetic anhydride in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reaction can be summarized as follows:
Azulene+Acetic Anhydride→this compound+By-products
Analyse Chemischer Reaktionen
1-Acetamidoazulene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azulene derivatives.
Substitution: Electrophilic substitution reactions are common, where the acetamido group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Acetamidoazulene has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.
Industry: It is used in the production of dyes and pigments due to its intense color and stability.
Wirkmechanismus
The mechanism by which 1-Acetamidoazulene exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by interacting with specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Acetamidoazulene can be compared with other azulene derivatives such as guaiazulene and chamazulene. While all these compounds share the azulene core, the presence of different functional groups imparts unique properties to each derivative. For example:
Guaiazulene: Known for its anti-inflammatory and antioxidant properties.
Chamazulene: Exhibits strong anti-inflammatory and antiallergic effects.
The uniqueness of this compound lies in its acetamido group, which enhances its chemical reactivity and broadens its range of applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable building block for synthesizing complex molecules and developing new applications in medicine, biology, and industry. Further research into its properties and applications will likely uncover even more uses for this fascinating compound.
Eigenschaften
CAS-Nummer |
23702-21-8 |
|---|---|
Molekularformel |
C12H11NO |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
N-azulen-1-ylacetamide |
InChI |
InChI=1S/C12H11NO/c1-9(14)13-12-8-7-10-5-3-2-4-6-11(10)12/h2-8H,1H3,(H,13,14) |
InChI-Schlüssel |
OPTYZGOQGODAGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)

![Dimethyl {2-[1-(but-2-yn-1-yl)cyclobutyl]-2-oxoethyl}phosphonate](/img/structure/B14151142.png)

![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)

![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)





